molecular formula C18H21N5O B11134587 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-phenyl-2-(1H-tetrazol-1-yl)propanamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-phenyl-2-(1H-tetrazol-1-yl)propanamide

Cat. No.: B11134587
M. Wt: 323.4 g/mol
InChI Key: PRKWIZGGDSECBO-UHFFFAOYSA-N
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Description

N-({BICYCLO[221]HEPT-5-EN-2-YL}METHYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl precursor. This precursor is then reacted with phenylacetic acid derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and tetrazole ring allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({BICYCLO[2.2.1]HEPT-5-EN-2-YL}METHYL)-3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is unique due to its combination of a bicyclic structure and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-phenyl-2-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C18H21N5O/c24-18(19-11-16-9-14-6-7-15(16)8-14)17(23-12-20-21-22-23)10-13-4-2-1-3-5-13/h1-7,12,14-17H,8-11H2,(H,19,24)

InChI Key

PRKWIZGGDSECBO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CNC(=O)C(CC3=CC=CC=C3)N4C=NN=N4

Origin of Product

United States

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